molecular formula C23H29N3O B2738517 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921895-14-9

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2738517
CAS RN: 921895-14-9
M. Wt: 363.505
InChI Key: UUUMTIWNTFFRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP, is a synthetic compound that has been extensively studied in the field of pharmacology. MIPEP is a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction.

Scientific Research Applications

Histamine-3 Receptor Antagonists

A study presented the synthesis and evaluation of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. These compounds, including a specific compound (compound 39), exhibited potent in vitro binding and functional activities at the H(3) receptor, showing good selectivities against other neurotransmitter receptors and ion channels, acceptable pharmacokinetic properties, and favorable in vivo profiles (Dahui Zhou et al., 2012).

Asymmetric Hydrovinylation for Anticholinergic Agents

Another study focused on the asymmetric hydrovinylation process, which proved useful for converting 1-methylenetetralines into 3,3-disubstituted oxindoles and subsequently into pyrrolidinoindolines. This method provided a new route to anticholinergic pyrrolidinoindolines and other molecules with all carbon-quaternary centers, demonstrating the chemical versatility of related compounds (H. Lim & T. RajanBabu, 2011).

Conformationally Restricted Analogues

Research into conformationally restricted derivatives of remoxipride explored the potential of these compounds as antipsychotic agents. The study synthesized several cyclic benzamides, aiming to mimic the intramolecular hydrogen bonding of desmethylremoxipride. However, enhanced affinities to the dopamine D-2 receptor were not observed in this series, indicating the complexity of designing effective antipsychotic agents (M. H. Norman et al., 1993).

Ultrasound-Assisted Synthesis

An innovative one-pot synthesis under ultrasound irradiation was developed for 3-methyleneisoindolin-1-one derivatives. These compounds, designed as potential bioactive agents, were evaluated in vitro, with some showing dose-dependent inhibition of PDE4B. This study underscores the role of ultrasound in enhancing chemical synthesis efficiency (K. Suman et al., 2017).

Anti-Fatigue Effects

Research on benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, explored their crystal structures and potential applications in identifying allosteric modulators of receptors. Additionally, their anti-fatigue effects were investigated, showing enhanced swimming capacity in mice, indicating potential therapeutic applications for fatigue-related conditions (Xianglong Wu et al., 2014).

properties

IUPAC Name

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-17-6-5-7-20(14-17)23(27)24-16-22(26-11-3-4-12-26)18-8-9-21-19(15-18)10-13-25(21)2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUMTIWNTFFRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.